1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid
Description
The compound 1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid (hereafter referred to as the "target compound") is a complex heterocyclic molecule featuring:
- A piperazine-ethyl-acetyl linker, which introduces flexibility and may influence pharmacokinetic properties such as solubility and metabolic stability.
Properties
IUPAC Name |
1-[2-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]acetyl]-4-phenylpiperidine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H34N4O5/c37-27(35-14-12-32(13-15-35,31(40)41)24-8-2-1-3-9-24)22-34-18-16-33(17-19-34)20-21-36-29(38)25-10-4-6-23-7-5-11-26(28(23)25)30(36)39/h1-11H,12-22H2,(H,40,41) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMZSSCYERCPRMK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C2=CC=CC=C2)C(=O)O)C(=O)CN3CCN(CC3)CCN4C(=O)C5=CC=CC6=C5C(=CC=C6)C4=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H34N4O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
554.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(2-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)acetyl)-4-phenylpiperidine-4-carboxylic acid is a complex organic molecule that has garnered attention for its potential biological activity. This article aims to provide a detailed overview of its biological properties, including its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 446.54 g/mol. The structure features multiple functional groups, including a piperazine ring, a carboxylic acid, and a dioxoisoquinoline moiety, which are significant for its pharmacological properties.
Structural Features
| Feature | Description |
|---|---|
| Piperazine Ring | Contributes to receptor binding and activity |
| Dioxoisoquinoline Moiety | Enhances biological interactions |
| Carboxylic Acid Group | Increases solubility and bioavailability |
The compound's biological activity is primarily attributed to its interaction with various neurotransmitter receptors, particularly dopamine receptors. Studies have shown that modifications in the structure can significantly influence its affinity and selectivity for these receptors.
Dopamine Receptor Interaction
Research indicates that the compound exhibits selective binding to dopamine D3 receptors over D2 receptors. This selectivity is crucial for developing treatments for conditions like schizophrenia and Parkinson's disease, where dopamine dysregulation is prevalent.
Structure-Activity Relationship (SAR)
Recent studies have focused on the SAR of similar compounds to elucidate how structural modifications affect biological activity. For instance, the introduction of specific substituents on the piperazine ring has been shown to enhance receptor affinity.
Key Findings from SAR Studies
- Substituent Effects : Methyl and halogen substitutions on the aromatic rings have been correlated with increased potency at dopamine receptors.
- Ring Modifications : Alterations in the dioxoisoquinoline structure can lead to improved binding affinities.
Case Studies
- Antipsychotic Activity : A study demonstrated that derivatives of this compound exhibited significant antipsychotic effects in animal models, correlating with their ability to inhibit D3 receptor activity effectively.
- Neuroprotective Effects : Another research highlighted the neuroprotective properties of related compounds against oxidative stress in neuronal cells, suggesting potential therapeutic applications in neurodegenerative diseases.
In Vitro Studies
In vitro assays have revealed that the compound effectively inhibits cell proliferation in various cancer cell lines, indicating potential anticancer properties. The IC50 values for these activities vary based on the specific cell line tested.
In Vivo Studies
Animal studies have shown promising results regarding behavioral improvements in models of anxiety and depression when treated with this compound. These findings support further investigation into its therapeutic potential.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Key Structural Analogues
The following compounds share structural motifs with the target compound, enabling comparative analysis:
Table 1: Structural and Physicochemical Comparison
Computational Similarity Assessment
Using Tanimoto coefficients (), the target compound’s similarity to analogues can be inferred:
- 1-[(2-phenyl-1,3-oxazol-4-yl)methyl]piperidine-4-carboxylic acid (): Moderate similarity (~0.6–0.7) due to shared piperidine-carboxylic acid core.
- 1-(Ethoxycarbonyl)piperidine-4-carboxylic acid (): Lower similarity (~0.4–0.5) due to absence of aromatic bicyclic systems.
- Imidazopyridine derivatives (): Higher similarity (~0.7–0.8) if fingerprinting prioritizes aromaticity over exact substituents.
Pharmacokinetic and Bioactivity Insights
- Solubility : The target compound’s larger size and aromaticity likely reduce solubility (estimated Log S = -3.0) compared to smaller analogues (e.g., Log S = -1.6 for ).
- BBB Penetration : The piperazine linker may enhance blood-brain barrier (BBB) permeability compared to ethoxycarbonyl derivatives, as seen in CNS-active imidazopyridines ().
Limitations of Structural Comparisons
As noted in :
- Minor structural changes (e.g., replacing oxazole with imidazopyridine) can drastically alter target selectivity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
